Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate
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Overview
Description
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, and a methyl ester group on a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, is brominated to introduce the bromine atom at the 2-position.
Esterification: The carboxylic acid group is then esterified to form the methyl ester.
Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate can undergo several types of reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiolate (KSR).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate depends on its application:
As a Synthetic Intermediate: It undergoes chemical transformations to form more complex molecules.
In Medicinal Chemistry: The Boc-protected amine can be deprotected to interact with biological targets, such as enzymes or receptors, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the Boc protection.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar Boc-protected amine group but on a different aromatic ring.
Uniqueness
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate is unique due to the combination of its functional groups, which allow for versatile chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C14H18BrNO4 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 2-bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-10(15)9(12(17)19-5)7-11(8)16-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,16,18) |
InChI Key |
BIYKHBBNQJEZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C(=O)OC)Br |
Origin of Product |
United States |
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